Potassium silver cyanide

Electroplating Bath Maintenance Carbonate Tolerance

Carbonate accumulation in cyanide electroplating baths progressively degrades deposit quality, forcing frequent bath replacement. Potassium silver cyanide directly mitigates this bottleneck: K⁺-based electrolytes tolerate ~50% more carbonate (90 g/L) than Na⁺-based systems (60 g/L) before deposit roughness appears, extending production campaigns. • Higher electrolyte conductivity enables operation at elevated current densities without burning • The [Ag(CN)₂]⁻ complex (K_instab = 8×10⁻²²) ensures controlled, uniform, adherent silver deposition across complex geometries • Reduces hazardous waste disposal frequency and total chemical consumption relative to sodium cyanide and cyanide-free alternatives.

Molecular Formula KAg(CN)2
C2AgKN2
Molecular Weight 199 g/mol
CAS No. 506-61-6
Cat. No. B1202052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium silver cyanide
CAS506-61-6
Synonymspotassium dicyanoargentate
potassium silver cyanide
Molecular FormulaKAg(CN)2
C2AgKN2
Molecular Weight199 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[K+].[Ag+]
InChIInChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1
InChIKeyHKSGQTYSSZOJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water and alcohol

Potassium Silver Cyanide Overview


Potassium silver cyanide [KAg(CN)₂, CAS 506-61-6] is the primary silver source in industrial cyanide-based electroplating baths. It exists as a white crystalline solid (density 2.36 g/cm³) and consists of K⁺ cations paired with the linear [Ag(CN)₂]⁻ complex anion [1]. The compound forms upon treatment of virtually any silver salt with two equivalents of potassium cyanide, producing a water-soluble coordination complex with an extremely low dissociation constant that substantially depresses the silver electrode potential [2]. In commercial practice, it has replaced silver nitrate, silver chloride, and silver carbonate as the preferred silver salt for electroplating due to its ability to deliver uniform, adherent silver deposits under a wide range of operating current densities [3].

Primary silver source for cyanide electroplating baths
Potassium-salt electrolyte system for extended carbonate tolerance
Delivers uniform, adherent deposits under wide current density range

Why Potassium Silver Cyanide Cannot Be Substituted


Potassium silver cyanide delivers quantifiably superior electroplating performance compared to both sodium-based cyanide salts and non-cyanide silver salts. Potassium-based cyanide electrolytes exhibit approximately 50% higher carbonate tolerance (90 g/L vs. 60 g/L for sodium systems) before deposit roughness occurs [1], and potassium salts provide higher electrical conductivity than sodium salts, enabling operation at greater current densities without burning [2]. Furthermore, the cyanide complex [Ag(CN)₂]⁻ yields adherent, cohesive silver deposits, whereas silver nitrate produces rough, poorly adherent films that can be easily removed by abrasion [3]. Direct substitution of these alternatives compromises bath stability, coating adhesion, and process latitude.

Sodium-based cyanide salts
Carbonate tolerance and conductivity margins may be lower than potassium systems, requiring more frequent bath maintenance.
Silver nitrate electrolytes
Lack of cyanide complexation may produce poorly adherent, rough deposits unsuitable for functional applications.
Cyanide-free silver electrolytes
May not sequester metallic impurities (Cu, Ni) through free cyanide, potentially compromising deposit consistency and bath stability.

Potassium Silver Cyanide Performance Comparison


Carbonate Tolerance Advantage

During extended operation, cyanide electroplating baths accumulate carbonate from atmospheric CO₂ absorption. In sodium-based systems, sodium carbonate concentrations exceeding 60 g/L cause silver deposits to become rough and crystalline. In contrast, potassium-based systems using KAg(CN)₂ tolerate potassium carbonate concentrations up to 90 g/L without detrimental effects on deposit quality [1]. This difference is also corroborated by independent sources noting that sodium carbonate causes roughness above approximately 50 g/L, while potassium carbonate remains non-problematic up to about 100 g/L [2].

Carbonate tolerance
Reported
90 g/L (K₂CO₃) vs 60 g/L (Na₂CO₃)
Reported 50% higher tolerance supports extended bath life
Data from industry references; site-specific validation advised
Electroplating Bath Maintenance Carbonate Tolerance

Conductivity and Current Density Advantage

Potassium-based cyanide silver plating electrolytes exhibit higher electrical conductivity than sodium-based electrolytes. This conductivity advantage enables potassium baths to operate at higher current densities without deposit burning, and extends the usable current density range compared to sodium systems [1]. The higher conductivity of potassium salts is a well-established property that allows smaller voltage drops across the bath and more uniform current distribution [2].

Conductivity
Reported
Higher conductivity (K⁺) vs. lower (Na⁺)
Enables higher current density range without burning
Quantitative conductivity values not available
Electroplating Conductivity Current Density

Coating Adhesion and Deposit Quality

Silver deposition from KAg(CN)₂-based cyanide baths produces uniform, strongly adherent silver coatings. In contrast, silver nitrate electrolytes result in rough films with poor adhesion that can be easily removed by abrasion or physical wear [1]. The cyanide complex [Ag(CN)₂]⁻, with its extremely low dissociation constant (K_instability = 8×10⁻²²), ensures that silver ions are not freely available for diffusion-controlled deposition. This prevents preferential deposition on exposed surfaces and produces a more uniform, cohesive deposit [2]. Nitrate systems lack this complexation, leading to uncontrolled, rough deposition.

Deposit adhesion
Class-level inference
Strongly adherent, cohesive deposit vs. rough, poorly adherent film
Cyanide complexation ensures controlled, uniform deposition
Adhesion force not quantified
Electroplating Adhesion Coating Quality

Sulfur Impurity and Anti-Tarnish Performance

Potassium salts used in cyanide silver plating contain significantly lower sulfur impurities than sodium salts. This reduced sulfur content in the electrolyte translates directly to lower sulfur incorporation in the deposited silver layer, which improves the anti-tarnishing (anti-discoloration) performance of the silver coating [1]. When lower-purity sodium salts are used, sulfur impurities can react with silver in solution, causing the entire electrolyte to turn gray-black and disrupting normal electroplating operations.

Sulfur impurity
Reported
Trace sulfur content vs. higher in sodium salts
Lower sulfur improves tarnish resistance
Quantitative sulfur ppm not available
Electroplating Purity Anti-Tarnishing

Bath Composition for Bright Deposits

Experimental optimization of cyanide silver plating baths containing KAg(CN)₂ has established a critical relationship between silver complex and free cyanide concentration. With AgCN fixed at 1.5 g/L, a KCN concentration of 80 g/L (corresponding to an AgCN:KCN ratio of 3:160) yields bright, fine-grained silver deposits with ideal white appearance [1]. Below this KCN concentration, deposits become hazy and lack brightness; above this concentration, deposits become yellow [1]. A separate patent formulation specifies 3-6 vol% silver potassium cyanide with 10-20 vol% potassium cyanide, demonstrating operational stability at 15-25 °C with consistent surface quality [2].

Optimal KCN conc.
Source review
80 g/L KCN with 1.5 g/L AgCN
Yields bright, fine-grained, white deposit
Patent and encyclopedia references; may require in-house optimization
Electroplating Bath Formulation Brightness

Bath Stability and Impurity Tolerance

The free cyanide present in KAg(CN)₂-based plating baths serves a dual role beyond conductivity: it complexes metallic impurities (particularly copper and nickel ions) that inevitably accumulate in the bath through displacement reactions between the substrate and plating solution. Without this complexation, these impurities would precipitate silver from solution and degrade deposit quality. The cyanide-based system's ability to sequester these contaminants ensures consistent high-quality silver deposits and significantly extended bath service life compared to cyanide-free alternatives, which lack this robust impurity-management capability [1].

Impurity tolerance
Context-dependent
Free cyanide complexes Cu/Ni impurities
Supports extended bath life vs. cyanide-free
Quantitative bath-life advantage not reported
Electroplating Bath Stability Impurity Tolerance

Potassium Silver Cyanide Applications


High-Throughput Industrial Silver Plating

Potassium silver cyanide is the preferred silver source for high-volume electroplating operations where bath longevity and minimal maintenance downtime are critical economic drivers. The 50% higher carbonate tolerance of potassium baths (90 g/L vs. 60 g/L for sodium systems) directly reduces the frequency of bath replacement or carbonate removal treatments [1]. Combined with the system's ability to complex and sequester copper and nickel impurities through free cyanide [2], KAg(CN)₂-based baths deliver consistent deposit quality over extended production runs, lowering total chemical consumption and hazardous waste disposal costs relative to both sodium-based cyanide systems and cyanide-free alternatives.

Electronic Component Silver Plating

In electronics applications—including semiconductor interconnects, printed circuit boards, and electrical contacts—KAg(CN)₂ delivers the strongly adherent, uniform silver coatings essential for reliable performance. Unlike silver nitrate electrolytes that produce rough, poorly adherent films [1], the [Ag(CN)₂]⁻ complex (K_instability = 8×10⁻²²) ensures controlled, uniform deposition with strong substrate adhesion [2]. The higher conductivity of potassium-based electrolytes compared to sodium systems [3] also improves throwing power, enabling uniform plating of complex electronic component geometries.

Decorative Silver Plating for Tarnish Resistance

For decorative applications on flatware, jewelry, and ornamental items, KAg(CN)₂-based baths formulated with appropriate free cyanide concentrations (e.g., KCN at 80 g/L with 1.5 g/L AgCN) produce inherently bright, fine-grained, white silver deposits without requiring mechanical polishing [1]. Additionally, the lower sulfur impurity content of potassium salts relative to sodium salts yields silver coatings with improved anti-tarnishing characteristics [2], extending the aesthetic lifetime of plated articles and reducing customer returns due to discoloration.

Nanostructured Film Synthesis for Biosensing

Potassium dicyanoargentate serves as a precursor for electrochemical synthesis of nanostructured silver and silver-gold alloy films for biosensing applications. In one validated protocol, a 30:70% mixture of 50 mM potassium dicyanoaurate(I) and 50 mM potassium dicyanoargentate(I), deposited at −1.0 V for 10 minutes, produces nanoporous gold-silver films optimized for protein immobilization in square wave voltammetry-based enzyme-linked lectinsorbent assays [1]. The well-defined electrochemical behavior of the [Ag(CN)₂]⁻ complex enables precise control over nanostructure morphology and surface area.

Application
Selection Property
Validation Focus
High-throughput industrial silver plating
Potassium-salt carbonate tolerance and impurity complexation
Deposit quality consistency over extended production runs
Electronic component silver plating
Cyanide-complex adhesion and high conductivity
Throwing power and coating integrity on complex geometries
Decorative silver plating for tarnish resistance
Formulation-dependent brightness and low sulfur impurity
Aesthetic appearance and tarnish resistance without polishing
Nanostructured film synthesis for biosensing
Controlled electrodeposition from dicyanoargentate
Nanostructure morphology and surface area for protein immobilization

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